N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Description
N-[(2-Methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a 1,3-dimethyl-substituted pyrazole core linked to a 2-methoxybenzylamine group.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-12(9-16(2)15-10)14-8-11-6-4-5-7-13(11)17-3/h4-7,9,14H,8H2,1-3H3 |
InChI Key |
SGQFKPQAVAUDGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxybenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions using reagents like bromine (Br2) or chlorinating agents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in pyrazole substitution patterns, benzyl/phenyl group modifications, and linker regions. Key comparisons are summarized below:
Table 1: Structural and Molecular Comparisons
Key Observations
Positional Isomerism (2- vs. 4-Methoxybenzyl):
- The 2-methoxybenzyl group in the target compound may enhance steric hindrance compared to the 4-methoxy analog in . This positional difference could influence binding affinity in receptor interactions due to altered spatial orientation .
Electron-Donating vs. This could impact reactivity in synthetic pathways or biological activity .
Pyrazole Substitution Patterns:
- 1,3-Dimethyl substitution (target) vs. 1,5-dimethyl () or 1,3,5-trimethyl () alters steric bulk and symmetry. These differences may affect crystallinity, solubility, or interactions with hydrophobic binding pockets .
Linker Flexibility:
- The ethyl linker in increases conformational flexibility compared to the target’s rigid benzyl group. This could modulate pharmacokinetic properties such as membrane permeability .
Direct vs. Benzyl Attachment:
Pharmacological and Toxicological Considerations
- NBOMe Series (): While structurally distinct (ethanamine core vs. pyrazole), NBOMe compounds like 25I-NBOMe share the N-(2-methoxybenzyl) group. However, the pyrazole core likely reduces hallucinogenic activity compared to NBOMe’s phenethylamine backbone .
- Toxicity: highlights safety data for a pyrazol-4-amine derivative, emphasizing the need for caution in handling. The target compound’s lower molecular weight (243.31 vs. 287.36 in ) may improve metabolic clearance .
Biological Activity
N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.29 g/mol
- Structure : The compound features a methoxyphenyl group attached to one of its nitrogen atoms, which may influence its biological interactions.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. For instance, a study highlighted that certain pyrazole derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent bactericidal effects .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | S. aureus |
| 5a | 0.25 | S. epidermidis |
| 7b | 0.23 | E. coli |
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer models. Compounds with a similar pyrazole scaffold have demonstrated significant antiproliferative effects across a range of cancer cell lines including lung, breast, and colorectal cancers.
A study indicated that pyrazole derivatives could inhibit cancer cell proliferation effectively. The IC50 values for some derivatives were reported as low as 2.76 μM against specific cancer cell lines .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.76 | MDA-MB-231 (Breast) |
| Compound B | 9.27 | HCT116 (Colorectal) |
| Compound C | 1.14 | A549 (Lung) |
The mechanism through which this compound exerts its biological effects is primarily linked to its interaction with specific enzymes and receptors involved in cellular signaling pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for microbial survival and cancer cell proliferation.
- Receptor Modulation : It can also modulate receptor activity related to cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
In vitro tests conducted on various pyrazole derivatives demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus species, suggesting its potential use in treating biofilm-associated infections .
Case Study 2: Anticancer Properties
A comparative study involving multiple pyrazole derivatives showed that those with a methoxy substitution exhibited enhanced cytotoxicity against breast and lung cancer cells compared to their non-methoxylated counterparts . This suggests that the methoxy group plays a critical role in enhancing the biological activity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
